molecular formula C7H6BrFN2 B2838852 2-Bromo-4-fluorobenzenecarboximidamide CAS No. 1260783-92-3

2-Bromo-4-fluorobenzenecarboximidamide

Cat. No.: B2838852
CAS No.: 1260783-92-3
M. Wt: 217.041
InChI Key: RRGAUSQIDFTLSZ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorobenzenecarboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoroaniline.

    Acetylation: 4-fluoroaniline is acetylated using acetic anhydride in the presence of glacial acetic acid, resulting in the formation of 4-fluoroacetanilide.

    Bromination: The 4-fluoroacetanilide is then brominated using hydrobromic acid and an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid.

    Conversion to Carboximidamide: The final step involves converting 2-bromo-4-fluoroacetanilide to this compound through a reaction with an appropriate reagent, such as ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

2-Bromo-4-fluorobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroaniline: Similar in structure but lacks the carboximidamide group.

    4-Bromo-2-fluorobenzenecarboximidamide: An isomer with different positions of the bromine and fluorine atoms.

    2-Chloro-4-fluorobenzenecarboximidamide: Similar but with chlorine instead of bromine.

Uniqueness

2-Bromo-4-fluorobenzenecarboximidamide is unique due to the specific combination of bromine and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

2-bromo-4-fluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGAUSQIDFTLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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